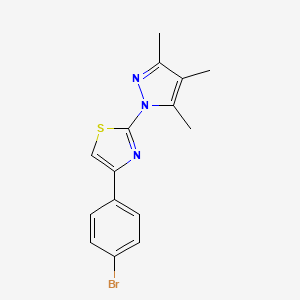
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate α-haloketones with thiourea.
Substitution Reaction: The bromophenyl group can be introduced via a substitution reaction using 4-bromobenzaldehyde.
Pyrazole Introduction: The pyrazole ring can be introduced through a condensation reaction with 3,4,5-trimethylpyrazole.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential for drug development, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties.
4-(4-Methylphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole: The methyl group may lead to different steric and electronic effects.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole may confer unique reactivity and biological activity compared to its analogs. Bromine atoms are known to participate in various chemical reactions and can influence the compound’s interaction with biological targets.
Propriétés
Numéro CAS |
82100-82-1 |
|---|---|
Formule moléculaire |
C15H14BrN3S |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H14BrN3S/c1-9-10(2)18-19(11(9)3)15-17-14(8-20-15)12-4-6-13(16)7-5-12/h4-8H,1-3H3 |
Clé InChI |
ISWBNTUCGOVSEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


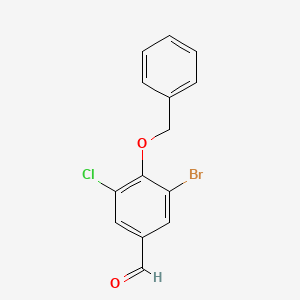
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
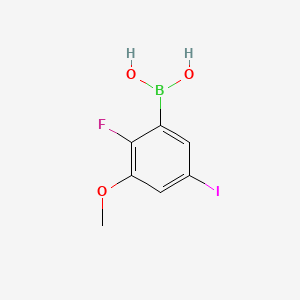

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
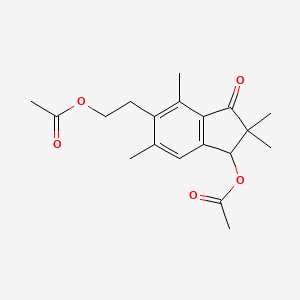
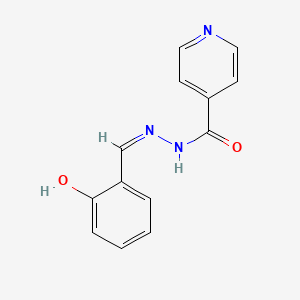

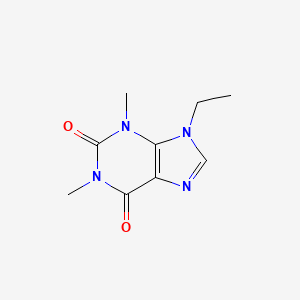
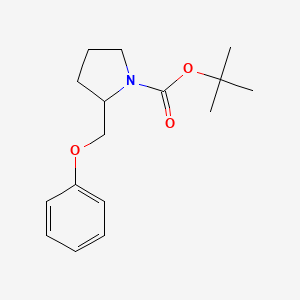
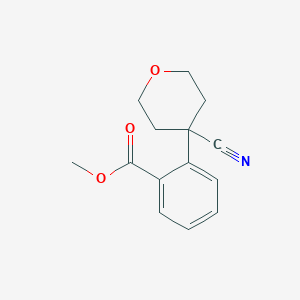
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
